2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid
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Overview
Description
2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid is an organic compound with the molecular formula C15H12N2O5 and a molecular weight of 300.266 g/mol It is known for its complex structure, which includes both carboxylic acid and carbamoylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid typically involves the reaction of anthranilic acid derivatives with isocyanates under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamoylamino benzoic acids.
Scientific Research Applications
2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-carbonyl-di-anthranilic acid
- 2,2’-ureylene-di-benzoic acid
- N,N’-Carbonyl-di-anthranilsaeure
Uniqueness
2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
4471-39-0 |
---|---|
Molecular Formula |
C15H12N2O5 |
Molecular Weight |
300.27 g/mol |
IUPAC Name |
2-[(2-carboxyphenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C15H12N2O5/c18-13(19)9-5-1-3-7-11(9)16-15(22)17-12-8-4-2-6-10(12)14(20)21/h1-8H,(H,18,19)(H,20,21)(H2,16,17,22) |
InChI Key |
IJUBSLXFAHCRCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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